Monomethyl Phthalate-d4 O-Beta-D-Glucuronide

描述

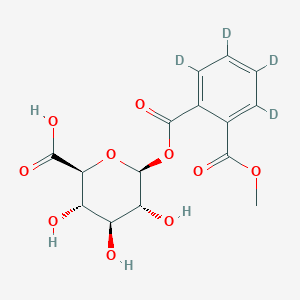

Monomethyl Phthalate-d4 O-Beta-D-Glucuronide (C₁₅H₁₂D₄O₁₀, molecular weight 360.31) is a stable isotope-labeled metabolite used primarily as an internal standard in analytical chemistry for quantifying phthalate exposures . Its non-deuterated counterpart (C₁₅H₁₆O₁₀, molecular weight 356.28, CAS 53819-80-0) is a glucuronide conjugate of monomethyl phthalate (MMP), a common biomarker for phthalate exposure . The deuterated form incorporates four deuterium atoms at the benzene ring, enhancing its utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by minimizing matrix effects and improving quantification accuracy . It is stored at -20°C to ensure stability and is supplied as a pure compound (>95% HPLC purity) .

属性

分子式 |

C15H16O10 |

|---|---|

分子量 |

360.31 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H16O10/c1-23-13(21)6-4-2-3-5-7(6)14(22)25-15-10(18)8(16)9(17)11(24-15)12(19)20/h2-5,8-11,15-18H,1H3,(H,19,20)/t8-,9-,10+,11-,15-/m0/s1/i2D,3D,4D,5D |

InChI 键 |

HIJXKMHXOVKBEK-WUVBWFGOSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |

规范 SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

产品来源 |

United States |

准备方法

Deuteration of the Precursor

Deuteration introduces four deuterium atoms into the monomethyl phthalate backbone, replacing hydrogen atoms at specific positions. This step typically employs deuterated solvents (e.g., D₂O or deuterated methanol) and catalysts such as palladium-on-carbon under controlled hydrogen-deuterium exchange conditions. The reaction is monitored via mass spectrometry to confirm isotopic incorporation ≥98%.

Table 1: Deuteration Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Deuterated methanol (CD₃OD) |

| Catalyst | Pd/C (10% w/w) |

| Temperature | 50°C |

| Reaction Time | 24–48 hours |

| Deuterium Source | D₂ gas (99.9% purity) |

Enzymatic Conjugation with Glucuronic Acid

The deuterated monomethyl phthalate undergoes glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the substrate. The reaction occurs in a buffered aqueous solution (pH 7.4) at 37°C for 6–12 hours. The enzymatic step ensures regioselective conjugation at the hydroxyl group of the phthalate derivative.

Key Considerations:

- Enzyme activity is optimized by maintaining cofactor concentrations (e.g., 5 mM UDP-glucuronic acid).

- Reaction progress is tracked via HPLC, with glucuronide formation confirmed by a retention time shift of ~2–3 minutes compared to the precursor.

Purification and Characterization

Chromatographic Purification

Crude reaction mixtures are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% formic acid). The target compound elutes at ~12–14 minutes under these conditions. Post-purification, the solvent is removed via lyophilization, yielding a white crystalline solid with ≥95% purity.

Table 2: HPLC Purification Parameters

| Column | Waters XBridge C18 (5 μm, 4.6 × 250 mm) |

|---|---|

| Mobile Phase | A: 0.1% Formic acid in H₂O |

| B: 0.1% Formic acid in acetonitrile | |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Analytical Characterization

The final product is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

- ¹H NMR (400 MHz, D₂O): Absence of proton signals at deuterated positions (δ 7.2–7.5 ppm for aromatic protons).

- HRMS (ESI+): m/z calculated for [C₁₅H₁₂D₄O₁₀ + H]⁺: 361.32; observed: 361.31 ± 0.02.

Comparative Analysis of Synthetic Approaches

While enzymatic conjugation remains the standard method, combinatorial synthesis strategies (e.g., organozinc-mediated coupling) have been explored for related glucuronides. These methods enable rapid diversification but face challenges in achieving regioselectivity comparable to enzymatic processes.

化学反应分析

Types of Reactions

-

Oxidation: : Oxides can undergo oxidation reactions. For example, sulfur dioxide can be oxidized to sulfur trioxide: [ 2 \text{SO}_2 + \text{O}_2 \rightarrow 2 \text{SO}_3 ]

-

Reduction: : Oxides can be reduced to their respective elements. For example, iron(III) oxide can be reduced to iron using carbon monoxide: [ \text{Fe}_2\text{O}_3 + 3 \text{CO} \rightarrow 2 \text{Fe} + 3 \text{CO}_2 ]

-

Substitution: : Oxides can undergo substitution reactions. For example, silicon dioxide reacts with hydrofluoric acid to form silicon tetrafluoride and water: [ \text{SiO}_2 + 4 \text{HF} \rightarrow \text{SiF}_4 + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions

Oxidizing Agents: Oxygen, ozone, and hydrogen peroxide are common oxidizing agents used in reactions involving oxides.

Reducing Agents: Carbon monoxide, hydrogen, and metals like aluminum are common reducing agents.

Reaction Conditions: High temperatures and specific catalysts are often required to facilitate these reactions.

Major Products Formed

Oxidation: Higher oxides, such as sulfur trioxide from sulfur dioxide.

Reduction: Pure metals, such as iron from iron(III) oxide.

Substitution: New compounds, such as silicon tetrafluoride from silicon dioxide.

科学研究应用

While specific applications of Monomethyl Phthalate-d4 O-Beta-D-Glucuronide are not detailed in the search results, the information below provides a general understanding of its properties, related compounds, and potential applications in scientific research:

Chemical Properties and Structure

this compound has a molecular formula of C15H12D4O10 and a molecular weight of 360.31 . It is a stable isotope labeled compound, specifically deuterated, and is categorized as a metabolite . The structure contains a phthalate moiety labeled with deuterium (D4) and a glucuronide group .

Role as a Metabolite

Monoethyl phthalate is a metabolite of diethyl phthalate . Similarly, this compound, being a metabolite, can serve as a biomarker in studies related to phthalate exposure . Phthalate metabolites in wastewater can be monitored as a non-intrusive method for estimating human exposure, offering an alternative to urine analysis .

Application in Drug Development

Stable heavy isotopes, like deuterium, are incorporated into drug molecules as tracers for quantitation during drug development . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making it valuable in pharmaceutical research .

作用机制

The mechanism of action of oxides depends on their specific application. For example, in catalysis, oxides like titanium dioxide facilitate reactions by providing a surface for reactants to adsorb and react. In biological systems, oxides like cytochrome oxidase facilitate the transfer of electrons in cellular respiration. The molecular targets and pathways involved vary widely depending on the specific oxide and its application.

相似化合物的比较

Deuterated Phthalate Glucuronides

Deuterated phthalate glucuronides are critical for analytical standardization. Key examples include:

*Estimated based on structural similarity.

Key Differences :

- Substituent Groups : The alkyl chain length and functional groups (e.g., methyl vs. ethyl) influence hydrophobicity and metabolic stability. Longer chains (e.g., 2-ethyl-5-oxo-hexyl) increase molecular weight and may alter chromatographic retention times .

- Deuterium Placement : Deuterium in MMP-d4-O-GlcA is localized to the benzene ring, reducing isotopic interference during MS analysis compared to side-chain deuteration .

Non-Deuterated Phthalate Glucuronides

Non-deuterated analogs serve as reference metabolites for exposure studies:

Key Differences :

- Stability: Deuterated forms (e.g., MMP-d4-O-GlcA) exhibit superior thermal and temporal stability in biological matrices compared to non-deuterated versions .

- Analytical Utility: Non-deuterated glucuronides are prone to matrix effects in MS, necessitating deuterated internal standards for precise quantification .

Glucuronide Conjugates of Other Parent Compounds

Glucuronidation is a universal detoxification pathway. Notable examples include:

Key Differences :

- Biological Activity : Unlike MMP-d4-O-GlcA (analytical tool), morphine-6-beta-D-glucuronide and glycyrrhetinic acid glucuronide exhibit direct pharmacological effects .

- Structural Complexity: MMP-d4-O-GlcA has a simpler aromatic backbone compared to triterpenoid-derived glycyrrhetinic acid glucuronides .

生物活性

Monomethyl Phthalate-d4 O-Beta-D-Glucuronide (MMP-d4-Gluc) is a deuterium-labeled derivative of monomethyl phthalate (MMP), a common metabolite of phthalate compounds. This compound serves as a crucial tool in biological and toxicological research, particularly in studies related to drug metabolism and the detoxification processes mediated by glucuronidation.

Chemical Background

This compound is synthesized through the conjugation of MMP with glucuronic acid, facilitated by UDP-glucuronosyltransferase enzymes. The incorporation of deuterium (d4) enhances the tracking and quantification of this compound in biological systems, allowing for more precise studies of its metabolic pathways and biological effects.

Biological Activity

The biological activity of MMP-d4-Gluc primarily revolves around its role in metabolic pathways, particularly in the detoxification process through glucuronidation. This process increases the solubility of phthalates, facilitating their excretion from the body.

Key Mechanisms:

- Glucuronidation: MMP-d4-Gluc acts as a substrate for UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to various substrates, enhancing their solubility.

- Drug Metabolism: The compound is involved in the metabolism of various drugs and xenobiotics, impacting their pharmacokinetics and toxicity profiles.

Research Findings

Recent studies have explored the implications of phthalates, including MMP, on human health. Notably, exposure to phthalates has been linked to various health issues, including endocrine disruption and carcinogenic effects.

Case Studies

- Toxicological Effects in Rodents:

- Research indicates that exposure to phthalates can lead to liver hypertrophy and tumor induction in rodent models due to PPARα activation. However, these effects are not directly translatable to humans, as human studies have not shown similar carcinogenic outcomes (Cattley et al., 2004; PMC8204916) .

- Biomarker for Exposure:

Data Tables

| Compound | Description |

|---|---|

| Monomethyl Phthalate-d4 | Deuterium-labeled metabolite used as a biomarker |

| Monomethyl Phthalate | Parent compound, precursor to MMP-d4-Gluc |

| Monoethyl Phthalate-d4 | Similar deuterium-labeled derivative |

| Monobutyl Phthalate-d4 | Another glucuronide conjugate with different alkyl chains |

Enzymatic Activity

MMP-d4-Gluc undergoes enzymatic hydrolysis via β-glucuronidase, which converts it back to its free form, allowing for the assessment of free metabolite concentrations in biological samples (HAL Science) . This process is crucial for understanding the metabolism and potential toxic effects of phthalates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。